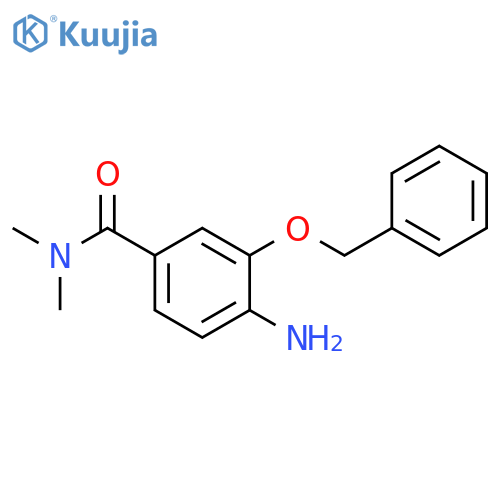

Cas no 1406094-94-7 (4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide)

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide

-

- インチ: 1S/C16H18N2O2/c1-18(2)16(19)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,11,17H2,1-2H3

- InChIKey: MSPJZZOHPRZNIG-UHFFFAOYSA-N

- SMILES: C(N(C)C)(=O)C1=CC=C(N)C(OCC2=CC=CC=C2)=C1

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1294581-0.5g |

4-amino-3-(benzyloxy)-N,N-dimethylbenzamide |

1406094-94-7 | 0.5g |

$713.0 | 2023-05-23 | ||

| Enamine | EN300-1294581-0.25g |

4-amino-3-(benzyloxy)-N,N-dimethylbenzamide |

1406094-94-7 | 0.25g |

$683.0 | 2023-05-23 | ||

| Enamine | EN300-1294581-5.0g |

4-amino-3-(benzyloxy)-N,N-dimethylbenzamide |

1406094-94-7 | 5g |

$2152.0 | 2023-05-23 | ||

| Enamine | EN300-1294581-5000mg |

4-amino-3-(benzyloxy)-N,N-dimethylbenzamide |

1406094-94-7 | 5000mg |

$1821.0 | 2023-09-30 | ||

| Enamine | EN300-1294581-50mg |

4-amino-3-(benzyloxy)-N,N-dimethylbenzamide |

1406094-94-7 | 50mg |

$528.0 | 2023-09-30 | ||

| Enamine | EN300-1294581-2500mg |

4-amino-3-(benzyloxy)-N,N-dimethylbenzamide |

1406094-94-7 | 2500mg |

$1230.0 | 2023-09-30 | ||

| Enamine | EN300-1294581-100mg |

4-amino-3-(benzyloxy)-N,N-dimethylbenzamide |

1406094-94-7 | 100mg |

$553.0 | 2023-09-30 | ||

| Enamine | EN300-1294581-1.0g |

4-amino-3-(benzyloxy)-N,N-dimethylbenzamide |

1406094-94-7 | 1g |

$743.0 | 2023-05-23 | ||

| Enamine | EN300-1294581-0.1g |

4-amino-3-(benzyloxy)-N,N-dimethylbenzamide |

1406094-94-7 | 0.1g |

$653.0 | 2023-05-23 | ||

| Enamine | EN300-1294581-10.0g |

4-amino-3-(benzyloxy)-N,N-dimethylbenzamide |

1406094-94-7 | 10g |

$3191.0 | 2023-05-23 |

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide 関連文献

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamideに関する追加情報

Professional Introduction to 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide (CAS No. 1406094-94-7)

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide, a compound with the chemical identifier CAS No. 1406094-94-7, represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in various biological and medicinal contexts. The presence of multiple functional groups, including an amino group, a benzyloxy group, and a dimethylamino substituent, makes this molecule a versatile candidate for further investigation and development.

The synthesis and characterization of 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide involve meticulous attention to detail to ensure the purity and stability of the final product. Advanced synthetic methodologies are employed to construct the benzamide core while incorporating the desired substituents in a controlled manner. Techniques such as nucleophilic substitution reactions, condensation reactions, and protective group strategies are commonly utilized in the synthesis process. The use of high-performance analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-resolution chromatography, is essential for confirming the structural integrity of the compound.

Recent research in the field of medicinal chemistry has highlighted the importance of benzamide derivatives in drug discovery. These compounds have shown promise in various therapeutic applications due to their ability to interact with biological targets at the molecular level. Specifically, 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide has been explored for its potential role in modulating enzymatic activities and inhibiting key pathways associated with diseases such as cancer and inflammation. The benzyloxy group, in particular, has been identified as a crucial moiety that can enhance binding affinity to specific protein targets.

In vitro studies have demonstrated that 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide exhibits inhibitory effects on certain enzymes implicated in disease progression. For instance, preliminary data suggest that this compound may interfere with the activity of kinases and other signaling molecules involved in cell proliferation and survival. These findings are particularly intriguing given the growing body of evidence supporting the use of small-molecule inhibitors in targeted cancer therapies. Additionally, the dimethylamino group contributes to the compound's solubility and bioavailability, which are critical factors for its potential therapeutic efficacy.

The benzyloxy substituent at the 3-position of the benzamide core has been strategically incorporated to enhance interactions with biological targets. This group can participate in hydrogen bonding and hydrophobic interactions, thereby improving binding affinity and selectivity. Furthermore, computational studies have been conducted to elucidate the binding mode of 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide with its target proteins. Molecular docking simulations have revealed that this compound can effectively occupy binding pockets on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are known to play roles in inflammatory responses.

Exploring the pharmacological properties of 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide has also led to insights into its potential role as an anti-inflammatory agent. Inflammatory diseases are characterized by excessive production of pro-inflammatory cytokines and reactive oxygen species (ROS). By modulating key inflammatory pathways, this compound may offer a novel approach to managing conditions such as rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have begun to investigate these possibilities, with initial results indicating promising anti-inflammatory effects.

The development of new drug candidates requires rigorous testing to assess their safety and efficacy. Toxicological studies are essential for evaluating potential side effects and ensuring that 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide is suitable for further clinical investigation. These studies include acute toxicity assays, chronic toxicity evaluations, and genotoxicity tests to determine its overall safety profile. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are crucial for advancing this compound through preclinical development stages.

The future directions for research on CAS No. 1406094-94-7, specifically focusing on 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide, include optimizing its chemical structure for improved pharmacokinetic properties and exploring new therapeutic applications. Advances in drug design methodologies may enable the development of derivatives with enhanced potency and selectivity. Additionally, investigating combination therapies involving this compound with other drugs could provide synergistic benefits in treating complex diseases.

The significance of benzamide derivatives like 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide cannot be overstated in modern medicine. Their multifaceted biological activities make them valuable tools for understanding disease mechanisms and developing innovative treatments. As research continues to uncover new therapeutic potentials, compounds such as this one hold promise for addressing unmet medical needs across various disciplines.

1406094-94-7 (4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide) Related Products

- 1456980-84-9(N-Cyclopropyl-2-fluoro-4-nitrobenzamide)

- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)

- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)

- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)

- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)

- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)

- 2279124-48-8(1-(4-Butoxyphenyl)pyrrolidin-2-one)

- 1261754-62-4(C-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-methylamine)

- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)

- 71675-87-1(2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)